molecular formula C9H15N B13764088 Heptenenitrile, 3,6-dimethyl- CAS No. 71097-32-0

Heptenenitrile, 3,6-dimethyl-

Cat. No.: B13764088
CAS No.: 71097-32-0
M. Wt: 137.22 g/mol
InChI Key: CNHQFRKBIXKKSV-UHFFFAOYSA-N
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Description

Heptenenitrile, 3,6-dimethyl- is an organic compound with the molecular formula C9H15N and a molecular weight of 137.2221 g/mol . It is also known as 3,6-dimethylheptene-1-nitrile. This compound is part of the nitrile family, characterized by the presence of a cyano group (-C≡N) attached to an aliphatic hydrocarbon chain. Heptenenitrile, 3,6-dimethyl- is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Heptenenitrile, 3,6-dimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of 3,6-dimethylheptene with a nitrile source under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Heptenenitrile, 3,6-dimethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Heptenenitrile, 3,6-dimethyl- has several scientific research applications:

Comparison with Similar Compounds

Heptenenitrile, 3,6-dimethyl- can be compared with other similar compounds, such as:

The uniqueness of Heptenenitrile, 3,6-dimethyl- lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

71097-32-0

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

3,6-dimethylhept-5-enenitrile

InChI

InChI=1S/C9H15N/c1-8(2)4-5-9(3)6-7-10/h4,9H,5-6H2,1-3H3

InChI Key

CNHQFRKBIXKKSV-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)C)CC#N

Origin of Product

United States

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